tert-Butyl 3-(2-chloropyridin-4-yloxy)pyrrolidine-1-carboxylate
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Overview
Description
Preparation Methods
The synthesis of tert-Butyl 3-(2-chloropyridin-4-yloxy)pyrrolidine-1-carboxylate involves several steps. One common synthetic route includes the reaction of 2-chloropyridine with tert-butyl 3-hydroxypyrrolidine-1-carboxylate under specific conditions to form the desired product . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is stirred at room temperature for several hours, followed by purification processes such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
tert-Butyl 3-(2-chloropyridin-4-yloxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Scientific Research Applications
tert-Butyl 3-(2-chloropyridin-4-yloxy)pyrrolidine-1-carboxylate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-chloropyridin-4-yloxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects . The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
tert-Butyl 3-(2-chloropyridin-4-yloxy)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl (2-chloropyridin-4-yl)carbamate: This compound shares a similar pyridine ring structure but differs in the functional groups attached to the ring.
tert-Butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate: This compound has a similar tert-butyl ester group but features a different heterocyclic ring.
Properties
IUPAC Name |
tert-butyl 3-(2-chloropyridin-4-yl)oxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3/c1-14(2,3)20-13(18)17-7-5-11(9-17)19-10-4-6-16-12(15)8-10/h4,6,8,11H,5,7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLRGBXWMITPNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=CC(=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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